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Allyl sorbate

Flavor Chemistry Food Science Sensory Analysis

Allyl sorbate (2-propenyl sorbate) is a sorbic acid ester with a conjugated diene system and an allyl group, placing it in the fatty acid ester class. It is a colorless to pale yellow liquid with a fruity pineapple odor, primarily used as a flavoring agent in food products under FDA 21 CFR §172.515 and JECFA evaluation.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 7493-75-6
Cat. No. B1599036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl sorbate
CAS7493-75-6
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)OCC=C
InChIInChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3/b5-3+,7-6+
InChIKeyCVNZYQJBZIJLCL-TWTPFVCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Sorbate (CAS 7493-75-6) Procurement Guide: Technical Specifications and Baseline Data


Allyl sorbate (2-propenyl sorbate) is a sorbic acid ester with a conjugated diene system and an allyl group, placing it in the fatty acid ester class [1]. It is a colorless to pale yellow liquid with a fruity pineapple odor, primarily used as a flavoring agent in food products under FDA 21 CFR §172.515 and JECFA evaluation [2]. Its unique bifunctionality, combining a polymerizable allyl group with a conjugated sorbate backbone, distinguishes it from simple sorbate salts and esters in industrial and research applications .

Allyl Sorbate (CAS 7493-75-6) Selection Guide: Why Generic Substitution Fails in Flavor, Polymer, and Antimicrobial Applications


Direct substitution of allyl sorbate with other sorbic acid derivatives or common flavor esters is not feasible due to fundamental differences in chemical functionality and performance. Unlike potassium sorbate or ethyl sorbate, allyl sorbate possesses a reactive allyl group that enables polymerization and cross-linking, expanding its use beyond simple preservation into materials science and photoresist applications . Its specific organoleptic profile—a distinct pineapple note—cannot be replicated by other sorbate esters or allyl esters of other acids, making it irreplaceable in flavor formulations targeting this sensory outcome [1]. Furthermore, while class-level data suggests some sorbate esters may have enhanced antimicrobial properties compared to sorbic acid salts, the specific efficacy of allyl sorbate against target organisms is not interchangeable with other esters without direct comparative testing [2].

Allyl Sorbate (CAS 7493-75-6) Quantitative Performance Data for Scientific Selection


Allyl Sorbate Flavor Profile and Organoleptic Properties vs. Other Sorbate Esters

Allyl sorbate provides a distinct fruity, pineapple-like odor and flavor, a profile not shared by other common sorbate esters. This organoleptic property is a primary driver for its selection as a flavoring agent. While ethyl sorbate, methyl sorbate, and butyl sorbate are also used as flavorings, their odor profiles are described differently (e.g., ethyl sorbate is described as having a sweet, winey, fruity odor) . Allyl sorbate is specifically noted for its 'fruity pineapple' odor at 100% concentration [1].

Flavor Chemistry Food Science Sensory Analysis

Allyl Sorbate Polymerization and Cross-Linking Capability vs. Non-Allyl Sorbate Esters

Allyl sorbate contains a reactive allyl group, enabling it to undergo polymerization and act as a cross-linking agent, a property absent in common sorbate salts (e.g., potassium sorbate) and simple alkyl sorbate esters (e.g., methyl sorbate, ethyl sorbate). This dual functionality—a polymerizable allyl group combined with a conjugated diene system—is explicitly cited as a key differentiator for applications in novel polymer synthesis and photoresist compositions [1].

Polymer Chemistry Materials Science Photoresist Technology

Allyl Sorbate LogP and Predicted Membrane Partitioning vs. Sorbic Acid

Allyl sorbate has a significantly higher predicted lipophilicity (LogP ~2.6) compared to sorbic acid (LogP ~1.32). This difference in partitioning behavior is a class-level inference suggesting that allyl sorbate may exhibit greater affinity for microbial cell membranes, potentially enhancing its antimicrobial activity in lipid-rich environments [1][2].

Physical Chemistry Food Preservation Antimicrobial Efficacy

Sorbate Ester Class-Level Antimicrobial Activity Comparison

While direct quantitative MIC data for allyl sorbate against specific microorganisms is not available in the accessible literature, class-level data from studies on sorbic acid derivatives indicates that sorbate esters can exhibit significantly enhanced antimicrobial activity compared to sorbic acid. For instance, a sorbic acid amide derivative demonstrated MIC values of 0.17 mM against B. subtilis and 0.50 mM against S. aureus, whereas sorbic acid had MIC values >2 mM against both [1]. Another study noted that isopropyl sorbate showed 'outstanding' antimicrobial properties compared to sorbic acid and potassium sorbate [2]. This suggests a class-level trend of increased potency for ester derivatives, which is a relevant consideration for procurement decisions.

Food Microbiology Preservation Antimicrobial Agents

Allyl Sorbate (CAS 7493-75-6) Optimal Application Scenarios Based on Performance Evidence


Flavor Formulation Requiring a Distinct Pineapple Note

Allyl sorbate is the preferred choice for food and beverage flavor formulations where a specific, recognizable pineapple aroma and taste are required. Its unique organoleptic profile, distinct from other sorbate esters, makes it irreplaceable for this sensory outcome [1]. This scenario is validated by its regulatory status as a flavoring agent (FEMA 2041) and its specific odor description at 100% concentration [2].

Synthesis of Functional Polymers and Photoresist Materials

For researchers and industrial chemists developing novel polymers, cross-linked networks, or photoresist compositions, allyl sorbate is a critical bifunctional monomer. Its reactive allyl group and conjugated diene system enable polymerization and cross-linking that are impossible with non-allyl sorbate esters [1]. This application is directly supported by patent literature describing its use in negative photoresist compositions for microelectronic device fabrication [2].

Antimicrobial Preservation in High-Fat or Lipid-Rich Food Matrices

Based on its significantly higher lipophilicity (LogP ~2.6) compared to sorbic acid (LogP ~1.32) [1], allyl sorbate is a candidate for preservation in high-fat food products where conventional sorbates may partition into the aqueous phase and lose efficacy. While direct antimicrobial data is lacking, this physicochemical advantage aligns with the class-level trend of enhanced antimicrobial activity observed in other sorbate esters [2].

Research into Sorbate Ester Antimicrobial Mechanisms

Allyl sorbate serves as a valuable tool compound in academic and industrial research aimed at understanding the structure-activity relationships (SAR) of sorbic acid derivatives. Its unique combination of a polymerizable allyl group and a lipophilic sorbate backbone makes it a versatile probe for studying membrane interactions and antimicrobial mechanisms, especially in comparison to non-allyl sorbate esters and sorbic acid salts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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